molecular formula C21H25FN2OS B4733117 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide

4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide

Cat. No. B4733117
M. Wt: 372.5 g/mol
InChI Key: BHMMALHULVLRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide (abbreviated as MP-10) is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. MP-10 is a member of the benzamide class of drugs and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide is not fully understood but is thought to involve the modulation of several neurotransmitter systems in the brain. 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide has been shown to bind to the dopamine transporter, serotonin transporter, and norepinephrine transporter, which may contribute to its therapeutic effects. 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide has also been shown to modulate the activity of several ion channels, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide has a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of cancer cell growth, and the improvement of cognitive function. 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide in lab experiments is its high purity and yield. 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide has been synthesized using optimized methods that result in a high-quality product. However, one limitation of using 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide in lab experiments is its cost. 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide is a relatively expensive compound, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide. One area of research is the development of more efficient synthesis methods for 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide. Another area of research is the investigation of the mechanism of action of 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide, which may lead to the development of more targeted therapies. Additionally, further research is needed to investigate the potential therapeutic applications of 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide in a range of diseases.

Scientific Research Applications

4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide has been studied for its potential therapeutic applications in a range of diseases, including cancer, neurodegenerative disorders, and addiction. In cancer research, 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide has been shown to have neuroprotective effects and improve cognitive function. In addiction research, 4-fluoro-N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide has been shown to reduce drug-seeking behavior and withdrawal symptoms.

properties

IUPAC Name

4-fluoro-N-[[1-[(3-methylsulfanylphenyl)methyl]piperidin-3-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2OS/c1-26-20-6-2-4-16(12-20)14-24-11-3-5-17(15-24)13-23-21(25)18-7-9-19(22)10-8-18/h2,4,6-10,12,17H,3,5,11,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMMALHULVLRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CN2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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